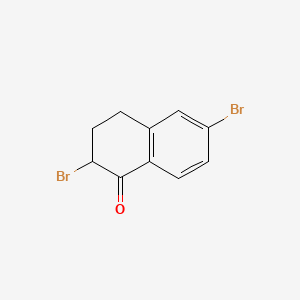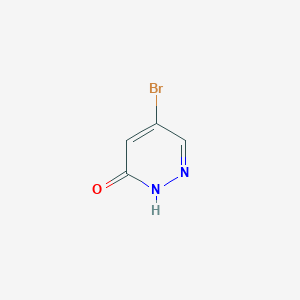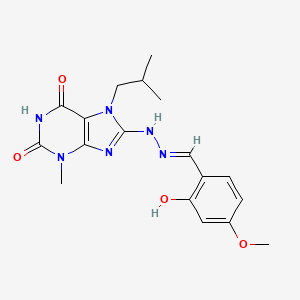
2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is commonly used in scientific research. It is a member of the naphthalene family and is known for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one, a type of 1,2-Dihydronaphthalene, is significant in medicinal and synthetic chemistry. Methods for its catalytic asymmetric construction are limited. However, its synthesis involves oxidative N-Heterocyclic Carbene Catalysis, which can yield a variety of 1,2-dihydronaphthalenes with high diastereo- and enantioselectivity. This product can be further transformed into useful compounds such as alcohol, amide, and epoxide (Perveen et al., 2017).
Spectroscopy and Photodissociation Studies
1,2-Dihydronaphthalene (DHN), related to this compound, has been studied using spectroscopy and photodissociation techniques. These studies involve matrix isolation infrared absorption spectroscopy, multiphoton infrared photodissociation action spectroscopy, and density functional theory calculations, providing insights into its molecular structure and behavior under various conditions (Vala et al., 2009).
Novel Synthetic Methods
A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which include derivatives of this compound, has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features a simple procedure, mild reaction conditions, and good yields, enhancing the accessibility of these compounds (Liu et al., 2012).
Antitumor and Cytoprotective Effects
Research into derivatives of 3,4-dihydronaphthalen-1(2H)-one, closely related to this compound, shows potential in medicinal chemistry, particularly in antitumor activities and cytoprotective effects. These compounds have been evaluated for their effectiveness against various human neoplastic cell lines and their ability to protect against oxidative damage in cells (Wang et al., 2017), (Kil et al., 2018).
Catalyzed Cycloaddition and Hydroarylation
The compound has been involved in studies on rhodium-catalyzed cycloaddition and platinum-catalyzed intramolecular hydroarylation, demonstrating its utility in complex chemical syntheses. These processes are essential for constructing multi-substituted dihydronaphthalene scaffolds and efficient synthetic methods for dihydronaphthalenes with various functional groups (Fang et al., 2009), (Mo & Lee, 2010).
Eigenschaften
IUPAC Name |
2,6-dibromo-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRCPKKIPKZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996472.png)




![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)

![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)
![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)
![N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2996491.png)

![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)